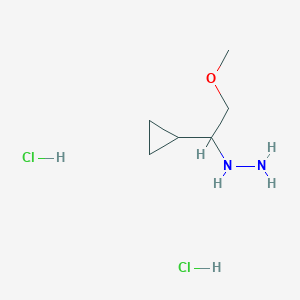
Methyl 4-chloro-3-hydroxypyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-3-hydroxypyridine-2-carboxylate is a chemical compound with the molecular formula C7H6ClNO3 . It has a molecular weight of 187.58 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a methyl ester group, a chlorine atom, and a hydroxyl group attached at the 2nd, 4th, and 3rd positions respectively .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 57.0 to 61.0 °C . It is soluble in methanol .科学的研究の応用
Structural Characterization and Analytical Applications
Methyl 4-chloro-3-hydroxypyridine-2-carboxylate serves as an important compound for structural characterization and analytical applications within the domain of chlorinated organic chemistry. A study by Irvine et al. (2008) highlights the use of this compound and its derivatives for elucidating structural details of chlorinated organic molecules. The research demonstrates the application of one-bond chlorine-isotope effects in 13C NMR spectroscopy as an effective tool for identifying chlorinated carbons, showcasing the critical role of such compounds in solving complex structural problems in chlorinated organics Irvine, Cooper, & Thornburgh, 2008.
Synthesis and Photophysical Properties
Compounds related to this compound have been extensively studied for their synthesis and photophysical properties. Neve et al. (1999) investigated the synthesis, structure, photophysical properties, and redox behavior of cyclometalated complexes of Iridium(III) with functionalized 2,2'-bipyridines, highlighting the utility of related pyridine derivatives in the development of luminescent materials and redox-active compounds Neve, Crispini, Sebastiano Campagna, & Serroni, 1999.
Intermolecular Interactions and Lipophilicity
Katrusiak et al. (2011) explored the effects of methylation, including compounds similar to this compound, on intermolecular interactions and lipophilicity. This research provides insights into how methylation affects the equilibrium of lactam and lactim tautomers and influences the synthesis of methylated derivatives, highlighting the compound's role in understanding molecular interactions and properties Katrusiak, Piechowiak, & Katrusiak, 2011.
Functionalization and Drug Synthesis
Pesti et al. (2000) presented an efficient methodology for the pyridinylmethyl functionalization, using 2-Fluoro-4-methylpyridine as a starting point for the synthesis of cognition enhancer drug candidates. This study underscores the importance of pyridine derivatives in the synthesis of complex organic molecules with potential therapeutic applications Pesti, Huhn, Yin, Xing, Fortunak, & Earl, 2000.
Enhancement of Material Properties
Ma, Li, and Li (2011) demonstrated the tuning of the moisture stability of metal-organic frameworks (MOFs) by incorporating hydrophobic functional groups, like methyl groups adjacent to coordinating nitrogen atoms, into the bipyridine pillar linker. This research highlights the role of pyridine derivatives in enhancing the water resistance and overall stability of MOF structures, which is crucial for their application in various industries Ma, Li, & Li, 2011.
Safety and Hazards
Methyl 4-chloro-3-hydroxypyridine-2-carboxylate is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280) .
特性
IUPAC Name |
methyl 4-chloro-3-hydroxypyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)5-6(10)4(8)2-3-9-5/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVWLUHKTWXVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256823-34-3 |
Source


|
| Record name | methyl 4-chloro-3-hydroxypyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2695409.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile](/img/structure/B2695412.png)






![1-[3-(Oxolan-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2695425.png)


